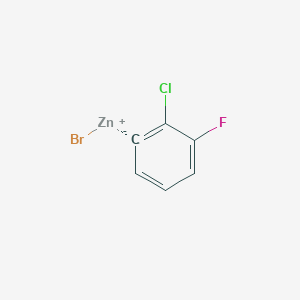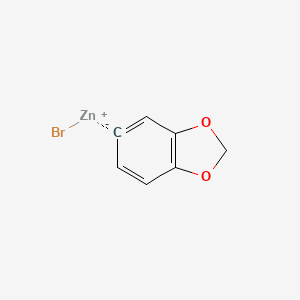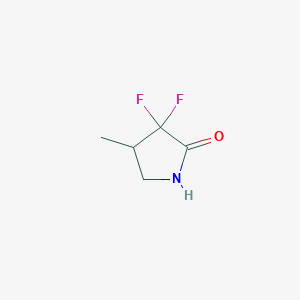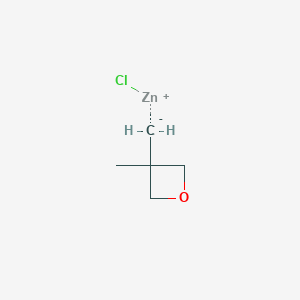
2-Chloro-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluorophenylZinc bromide is an organozinc compound with the molecular formula C6H3BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-chloro-3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-chloro-3-fluorobromobenzene in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc reagents with organic halides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Aplicaciones Científicas De Investigación
2-Chloro-3-fluorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluorophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the catalyst. The molecular targets in these reactions are typically organic halides or boronic acids, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- 2-ChlorophenylZinc bromide
- 3-FluorophenylZinc bromide
- 2-Bromo-3-fluorophenylZinc bromide
Uniqueness
2-Chloro-3-fluorophenylZinc bromide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent for the synthesis of a wide range of organic molecules .
Propiedades
Fórmula molecular |
C6H3BrClFZn |
|---|---|
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Clave InChI |
VHIHSKYJDKRMLY-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=C(C(=C1)F)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)


![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)








